molecular formula C7H6F2N2 B2463106 1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole CAS No. 1851115-61-1

1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole

Cat. No.: B2463106
CAS No.: 1851115-61-1
M. Wt: 156.136
InChI Key: PGWAHEOVXCWWHZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group and the ethynyl group in the pyrazole ring imparts distinct physicochemical properties to the molecule, making it a valuable candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole typically involves the introduction of the difluoroethyl group and the ethynyl group onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to form the difluoroethylated pyrazole. This intermediate can then be subjected to Sonogashira coupling with an ethynyl halide to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization or chromatography are crucial to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole is unique due to the combination of the difluoroethyl and ethynyl groups on the pyrazole ring. This combination imparts distinct properties such as enhanced lipophilicity, metabolic stability, and potential for covalent bonding with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-2-6-3-4-10-11(6)5-7(8)9/h1,3-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAHEOVXCWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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